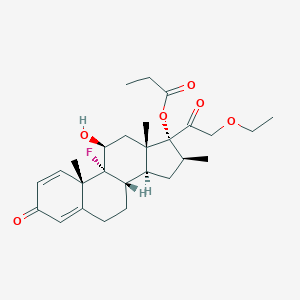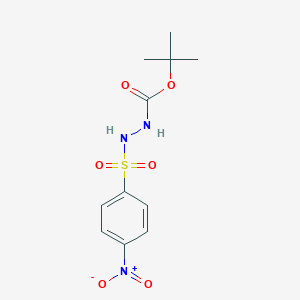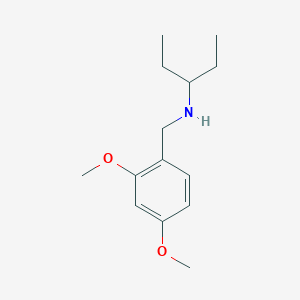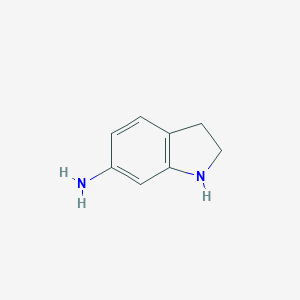
(11beta,16beta)-21-Ethoxy-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11beta,16beta)-21-Ethoxy-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate, also known as EFDP, is a synthetic compound that belongs to the class of corticosteroids. It has gained significant attention in the scientific community due to its potential application in the treatment of various inflammatory diseases.
Mecanismo De Acción
(11beta,16beta)-21-Ethoxy-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) and modulating the transcription of various genes involved in the inflammatory response. It also inhibits the activity of transcription factors such as NF-κB and AP-1, which are known to regulate the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
(11beta,16beta)-21-Ethoxy-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate has been shown to have a range of biochemical and physiological effects. It can regulate the expression of genes involved in glucose metabolism, lipid metabolism, and immune function. It also has a significant impact on bone metabolism and can inhibit the activity of osteoclasts, which are involved in bone resorption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (11beta,16beta)-21-Ethoxy-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate is its potent anti-inflammatory activity, which makes it a promising candidate for the treatment of various inflammatory diseases. However, its use in lab experiments is limited by its high cost and the complex synthesis process involved in its production.
Direcciones Futuras
There are several future directions for the research on (11beta,16beta)-21-Ethoxy-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate. One of the most promising areas of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to explore the potential application of (11beta,16beta)-21-Ethoxy-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate in the treatment of other diseases such as cancer and metabolic disorders.
In conclusion, (11beta,16beta)-21-Ethoxy-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate is a synthetic compound that has gained significant attention in the scientific community due to its potential application in the treatment of various inflammatory diseases. Its anti-inflammatory and immunosuppressive properties make it a promising candidate for future research in the field of medicine.
Métodos De Síntesis
The synthesis of (11beta,16beta)-21-Ethoxy-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate involves a series of chemical reactions that include the conversion of pregnenolone to 17α-hydroxypregnenolone, followed by the introduction of a fluoro group at position 9 and an ethoxy group at position 21. The final step involves the esterification of the 17-keto group with propanoic acid.
Aplicaciones Científicas De Investigación
(11beta,16beta)-21-Ethoxy-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate has been extensively studied for its anti-inflammatory and immunosuppressive properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
Propiedades
Número CAS |
123013-29-6 |
|---|---|
Nombre del producto |
(11beta,16beta)-21-Ethoxy-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate |
Fórmula molecular |
C27H37FO6 |
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-ethoxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C27H37FO6/c1-6-23(32)34-27(22(31)15-33-7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-24(17,4)26(19,28)21(30)14-25(20,27)5/h10-11,13,16,19-21,30H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1 |
Clave InChI |
FEZHAIGGCZLVGJ-SUYDQAKGSA-N |
SMILES isomérico |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COCC |
SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COCC |
SMILES canónico |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B187338.png)


![Benzamide, 3,4,5-trimethoxy-N-[[(3-nitrophenyl)amino]thioxomethyl]-](/img/structure/B187346.png)
![[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid](/img/structure/B187347.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B187348.png)
![5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B187351.png)
![1H-Indene-1-methanol,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-a,7a-dimethyl-,(aS,1S,3aR,4S,7aR)-](/img/structure/B187352.png)
![4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B187353.png)

![N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B187357.png)
![2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B187358.png)
